molecular formula C15H17N3OS B6537801 N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide CAS No. 1021214-03-8

N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide

Cat. No. B6537801
CAS RN: 1021214-03-8
M. Wt: 287.4 g/mol
InChI Key: LVOFXLZANFPPSZ-UHFFFAOYSA-N
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Description

“N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide” is a compound that belongs to the class of pyridazine derivatives . Pyridazine and its related compounds have been found to exhibit a wide range of pharmacological activities . They have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .


Synthesis Analysis

The synthesis of pyridazine derivatives is often achieved through a variety of methods. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition .


Chemical Reactions Analysis

Pyridazine compounds are highly reactive towards displacements by nucleophilic species . Sequential nucleophilic aromatic substitution reactions of pyridazine and various polysubstituted pyridazine systems have been synthesized .

Scientific Research Applications

Antimicrobial and Antiviral Applications

“N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide” is a type of pyridazine derivative . Pyridazine derivatives have shown a wide range of pharmacological activities, including antimicrobial and antiviral effects . This suggests that “F5126-0644” could potentially be used in the development of new antimicrobial and antiviral drugs .

Antidepressant Applications

Pyridazine derivatives have also been found to have antidepressant effects . This suggests that “F5126-0644” could potentially be used in the development of new antidepressant medications .

Anti-hypertensive Applications

Another potential application of “F5126-0644” is in the treatment of hypertension. Pyridazine derivatives have been found to have anti-hypertensive effects , suggesting that “F5126-0644” could potentially be used in the development of new anti-hypertensive medications .

Anticancer Applications

Pyridazine derivatives have also been found to have anticancer effects . This suggests that “F5126-0644” could potentially be used in the development of new anticancer drugs .

Antiplatelet Applications

Another potential application of “F5126-0644” is in the treatment of conditions that require antiplatelet therapy. Pyridazine derivatives have been found to have antiplatelet effects , suggesting that “F5126-0644” could potentially be used in the development of new antiplatelet medications .

Antiulcer Applications

Pyridazine derivatives have also been found to have antiulcer effects . This suggests that “F5126-0644” could potentially be used in the development of new antiulcer medications .

Herbicidal Applications

Pyridazine derivatives have been found to have herbicidal effects . This suggests that “F5126-0644” could potentially be used in the development of new herbicides .

Antifeedant Applications

Another potential application of “F5126-0644” is in the development of antifeedants. Pyridazine derivatives have been found to have antifeedant effects , suggesting that “F5126-0644” could potentially be used in the development of new antifeedants .

Mechanism of Action

While the specific mechanism of action for “N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide” is not mentioned in the retrieved papers, pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . For instance, some pyridazine-containing drugs have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Future Directions

The future directions for “N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide” and similar compounds could involve further exploration of their pharmacological properties and potential applications. Given the wide range of activities exhibited by pyridazine derivatives, these compounds could be promising candidates for drug discovery and development .

properties

IUPAC Name

N-(6-benzylsulfanylpyridazin-3-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-11(2)15(19)16-13-8-9-14(18-17-13)20-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOFXLZANFPPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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